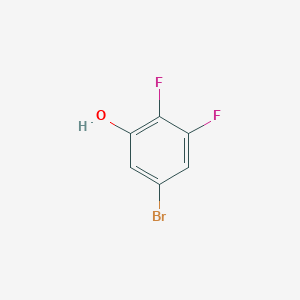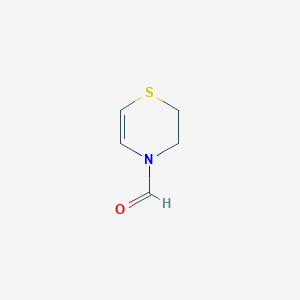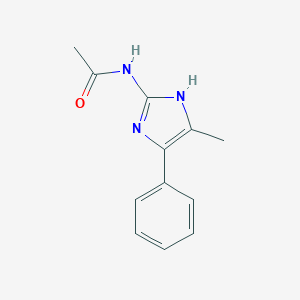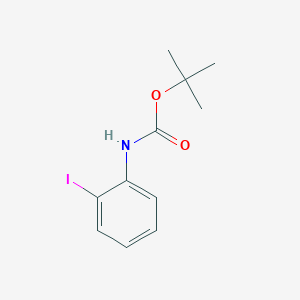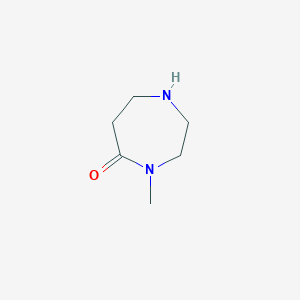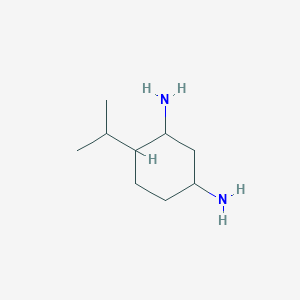
4-Propan-2-ylcyclohexane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propan-2-ylcyclohexane-1,3-diamine, also known as PACD, is a chemical compound that has gained significant attention in the scientific research community. PACD is a diamine derivative that has been used in various applications, including as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 4-Propan-2-ylcyclohexane-1,3-diamine is not well understood. However, it is believed to act as a Lewis base, donating a pair of electrons to a Lewis acid, which then undergoes a reaction with a substrate to form a product.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 4-Propan-2-ylcyclohexane-1,3-diamine. However, studies have shown that it is relatively non-toxic and has low environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Propan-2-ylcyclohexane-1,3-diamine in lab experiments is its high catalytic activity and selectivity. 4-Propan-2-ylcyclohexane-1,3-diamine is also relatively easy to synthesize and handle. However, one of the limitations of using 4-Propan-2-ylcyclohexane-1,3-diamine is its high cost compared to other catalysts.
Direcciones Futuras
There are several future directions for research on 4-Propan-2-ylcyclohexane-1,3-diamine. One area of interest is the development of new synthetic routes to 4-Propan-2-ylcyclohexane-1,3-diamine that are more cost-effective and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 4-Propan-2-ylcyclohexane-1,3-diamine, which could lead to the development of new catalysts with improved activity and selectivity. Additionally, there is potential for the use of 4-Propan-2-ylcyclohexane-1,3-diamine in biomedical applications, such as drug delivery and imaging.
Métodos De Síntesis
4-Propan-2-ylcyclohexane-1,3-diamine can be synthesized through a multi-step process starting from cyclohexanone and 2-propanol. The first step involves the reduction of cyclohexanone to cyclohexanol using sodium borohydride. The resulting cyclohexanol is then converted to cyclohexylamine through a reaction with ammonia. Finally, 4-Propan-2-ylcyclohexane-1,3-diamine is obtained by reacting cyclohexylamine with isopropylamine in the presence of a catalyst.
Aplicaciones Científicas De Investigación
4-Propan-2-ylcyclohexane-1,3-diamine has been widely used in scientific research as a catalyst in organic synthesis. It has been shown to be an effective catalyst for the synthesis of various organic compounds, including cyclic carbonates, cyclic ureas, and cyclic carbamates. 4-Propan-2-ylcyclohexane-1,3-diamine has also been used as a ligand in coordination chemistry, where it forms stable complexes with various metal ions.
Propiedades
Número CAS |
170572-96-0 |
|---|---|
Nombre del producto |
4-Propan-2-ylcyclohexane-1,3-diamine |
Fórmula molecular |
C9H20N2 |
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
4-propan-2-ylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C9H20N2/c1-6(2)8-4-3-7(10)5-9(8)11/h6-9H,3-5,10-11H2,1-2H3 |
Clave InChI |
ZDDFFVJKABGMAJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1N)N |
SMILES canónico |
CC(C)C1CCC(CC1N)N |
Sinónimos |
1,3-Cyclohexanediamine,4-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



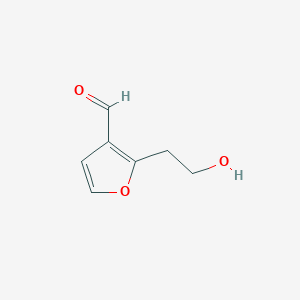
![1-(Benzo[d]oxazol-2-yl)ethanamine](/img/structure/B62965.png)
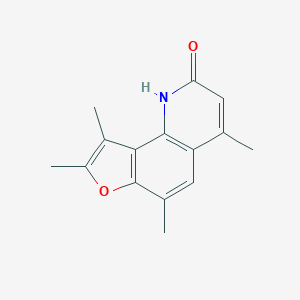
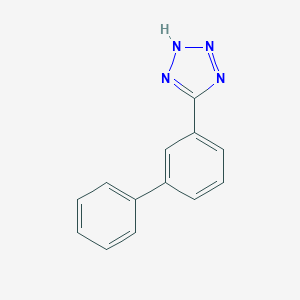

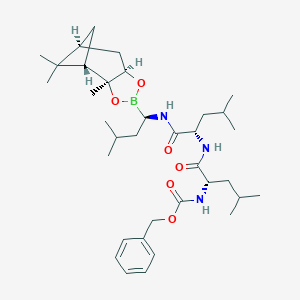
![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)
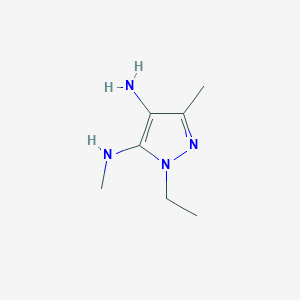
![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)
